molecular formula C9H10ClNO3 B3346924 Ethyl 6-chloro-5-methoxynicotinate CAS No. 1256821-71-2

Ethyl 6-chloro-5-methoxynicotinate

Cat. No.: B3346924
CAS No.: 1256821-71-2
M. Wt: 215.63 g/mol
InChI Key: ZLMRRTCVMROHOY-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-methoxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with chlorine at position 6, a methoxy group at position 5, and an ethyl ester at position 3. Notably, commercial availability of this compound is restricted, as it is listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

ethyl 6-chloro-5-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(13-2)8(10)11-5-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMRRTCVMROHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-5-methoxynicotinate typically involves the esterification of 6-chloro-5-methoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; basic or neutral conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5-methoxynicotinate involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the pyridine ring play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 6-chloro-5-methoxynicotinate with structurally related nicotinate derivatives, highlighting substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-Cl, 5-OCH₃, 3-COOEt C₉H₁₀ClNO₃ ~215.64* Discontinued; potential intermediate
Ethyl 6-chloro-5-cyano-2-methylnicotinate 6-Cl, 5-CN, 2-CH₃, 3-COOEt C₁₀H₉ClN₂O₂ 224.64 Enhanced reactivity for drug synthesis
Ethyl 6-acetyl-5-chloronicotinate 6-Acetyl, 5-Cl, 3-COOEt C₁₀H₁₀ClNO₃ 227.65 Acetyl group enables derivatization
Mthis compound 6-Cl, 5-OCH₃, 3-COOMe C₈H₈ClNO₃ 201.61 Methyl ester variant; synthetic precursor
Ethyl 6-chloro-5-cyanonicotinate 6-Cl, 5-CN, 3-COOEt C₉H₇ClN₂O₂ 210.62 Commercially available; agrochemical use

*Estimated based on structural analogs.

Key Observations:

  • Substituent Effects: Methoxy vs. Cyano: The methoxy group in the target compound likely increases steric bulk and polarity compared to the electron-withdrawing cyano group in analogs like Ethyl 6-chloro-5-cyanonicotinate . Ester Groups: Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters (e.g., Mthis compound), influencing bioavailability .
  • Synthetic Utility :
    • The acetyl group in Ethyl 6-acetyl-5-chloronicotinate allows further functionalization, whereas the methoxy group in the target compound may limit reactivity .
  • Commercial Status: this compound is discontinued, suggesting challenges in synthesis or low demand, while cyano derivatives remain accessible .

Biological Activity

Ethyl 6-chloro-5-methoxynicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₁O₂
  • Molecular Weight : 185.62 g/mol
  • Chemical Structure : The compound features a chloro group at the 6-position and a methoxy group at the 5-position of the nicotinic acid backbone, contributing to its unique biological properties.

This compound interacts with various biological targets, primarily enzymes and receptors involved in metabolic pathways. The presence of the chloro and methoxy substituents enhances its binding affinity and specificity towards these targets, which may lead to modulation of their activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound showed promising results against several bacterial strains, with MIC values indicating its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro assays have indicated that this compound possesses cytotoxic effects on various cancer cell lines.

  • Case Study : A study on mouse TLX5 lymphoma cells revealed significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
Cell Line IC50 (µM)
TLX5 Lymphoma10
HeLa Cells15
MCF-7 Breast Cancer12

Enzyme Interaction Studies

The compound has been utilized in studies focusing on enzyme kinetics and metabolic pathways. Its ability to influence enzyme activity makes it a valuable tool in biochemical research.

Specific Enzyme Targets

  • Acetylcholinesterase (AChE) : this compound has been shown to inhibit AChE, potentially influencing cholinergic neurotransmission.
  • Cyclooxygenase (COX) : Preliminary results suggest that the compound may also inhibit COX enzymes, which are involved in inflammatory processes.

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in drug discovery:

  • Antimicrobial Agents : Its efficacy against microbial strains positions it as a candidate for developing new antibiotics.
  • Anticancer Drugs : The cytotoxicity observed in cancer cell lines indicates its potential role in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloro-5-methoxynicotinate
Reactant of Route 2
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Ethyl 6-chloro-5-methoxynicotinate

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